molecular formula C13H20ClN3OS2 B6660665 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride

Cat. No.: B6660665
M. Wt: 333.9 g/mol
InChI Key: NROLFHRFOGDPBM-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride is a complex organic compound that features a benzothiazole ring fused with a thiomorpholine moiety

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS2.ClH/c17-12(7-9-8-18-6-5-14-9)16-13-15-10-3-1-2-4-11(10)19-13;/h9,14H,1-8H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROLFHRFOGDPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3CSCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving thiomorpholine and a suitable electrophile.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
  • N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride is unique due to the presence of both a benzothiazole ring and a thiomorpholine moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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